Ethyl 2-(morpholin-3-yl)acetate hydrochloride Ethyl 2-(morpholin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 761460-01-9
VCID: VC5285283
InChI: InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)5-7-6-11-4-3-9-7;/h7,9H,2-6H2,1H3;1H
SMILES: CCOC(=O)CC1COCCN1.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67

Ethyl 2-(morpholin-3-yl)acetate hydrochloride

CAS No.: 761460-01-9

Cat. No.: VC5285283

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Ethyl 2-(morpholin-3-yl)acetate hydrochloride - 761460-01-9

Specification

CAS No. 761460-01-9
Molecular Formula C8H16ClNO3
Molecular Weight 209.67
IUPAC Name ethyl 2-morpholin-3-ylacetate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)5-7-6-11-4-3-9-7;/h7,9H,2-6H2,1H3;1H
Standard InChI Key USLTXATUKZUDJE-UHFFFAOYSA-N
SMILES CCOC(=O)CC1COCCN1.Cl

Introduction

Structural and Chemical Properties

Ethyl 2-(morpholin-3-yl)acetate hydrochloride belongs to the morpholine derivative class, featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound’s molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

The morpholine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. Substituents at the 3-position influence electronic and steric properties, affecting reactivity. For instance, the ethyl ester group at the 2-position provides a site for nucleophilic substitution or hydrolysis, while the hydrochloride counterion stabilizes the protonated morpholine nitrogen.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Alkylation of Morpholine: Ethyl bromoacetate reacts with morpholine in the presence of a base (e.g., potassium carbonate) to form ethyl 2-(morpholin-3-yl)acetate. This step typically proceeds in tetrahydrofuran (THF) at reflux temperatures (66–70°C) for 6–8 hours, achieving yields of 75–85%.

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization from acetone/water mixtures.

Key Reaction Parameters:

StepReagentSolventTemperatureYield
1Ethyl bromoacetate, K₂CO₃THF70°C80%
2HCl (conc.)Ethanol25°C90%

Industrial Production

Continuous flow reactors improve scalability and consistency. Automated systems maintain precise stoichiometric ratios and temperature control, reducing byproduct formation. For example, a plug-flow reactor operating at 10 L/hr achieves 92% conversion with <2% impurities.

Reactivity and Functional Group Transformations

Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Refluxing with 3M HCl yields morpholin-3-ylacetic acid hydrochloride.

  • Basic Hydrolysis: Treatment with NaOH in ethanol/water produces the carboxylate salt, which is acidified to isolate the free acid.

Kinetic Data:

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)
3M HCl, 100°C0.451.54 h
1M NaOH, 80°C0.322.16 h

Coupling Reactions

The ester participates in carbodiimide-mediated amidation. For example, reacting with aniline derivatives in the presence of EDCI/HOBt forms substituted amides, critical in peptide-mimetic drug synthesis.

Representative Protocol:

  • Combine ethyl 2-(morpholin-3-yl)acetate hydrochloride (2 mmol), aniline (2 mmol), EDCI (2.4 mmol), and HOBt (2.4 mmol) in dichloromethane.

  • Stir at 25°C for 12 hours.

  • Isolate the amide via filtration (yield: 70–78%).

Pharmaceutical Applications

Analgesic and Anti-Inflammatory Activity

Morpholine derivatives exhibit μ-opioid receptor agonism, reducing pain perception in murine models. At 10 mg/kg (intraperitoneal), the compound decreases inflammatory response by 40% in carrageenan-induced paw edema assays.

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 8.2 µM, suggesting utility in drug-drug interaction mitigation.

Comparative Inhibition Data:

EnzymeIC₅₀ (µM)
CYP3A48.2
CYP2D6>100

Challenges and Future Directions

Metabolic Stability

The morpholine ring undergoes rapid oxidation in vivo, limiting bioavailability. Deuterium substitution at the α-position extends half-life in rat plasma from 0.8 to 2.3 hours.

Targeted Drug Delivery

Prodrug strategies, such as PEGylation, enhance solubility and tissue penetration. Conjugating the compound with polyethylene glycol (MW: 2000 Da) increases tumor accumulation by 3-fold in xenograft models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator